

using 1-chloro-3-methylisoquinoline as a chemical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-chloro-3-methylisoquinoline

Cat. No.: B1583944

[Get Quote](#)

An In-Depth Technical Guide to the Strategic Application of **1-Chloro-3-methylisoquinoline** as a Chemical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of **1-chloro-3-methylisoquinoline**, a pivotal heterocyclic building block. Moving beyond a simple recitation of facts, this document delves into the causality behind its reactivity and provides field-proven protocols for its strategic deployment in complex molecular synthesis. As a versatile intermediate, its value lies in the facile introduction of diverse functionalities at the C1-position, enabling the rapid generation of novel molecular entities for applications in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Core Physicochemical & Safety Profile

A foundational understanding of a reagent's properties is paramount for its effective and safe use in any experimental setting. The data presented below has been compiled from authoritative chemical databases.[\[4\]](#)[\[5\]](#)

Table 1: Physicochemical Properties of **1-Chloro-3-methylisoquinoline**

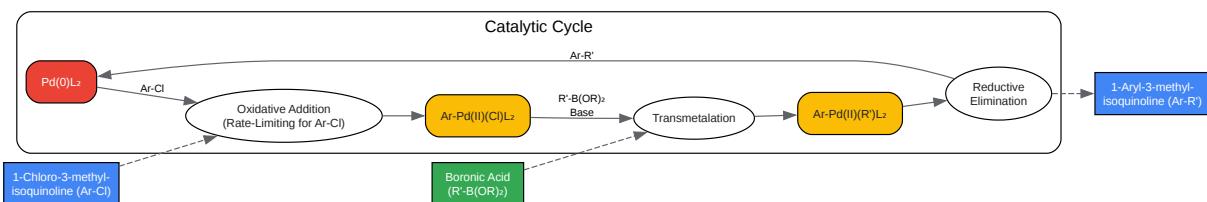
Property	Value	Source
IUPAC Name	1-chloro-3-methylisoquinoline	[4]
CAS Number	7115-16-4	[4] [5]
Molecular Formula	C ₁₀ H ₈ ClN	[4] [5]
Molecular Weight	177.63 g/mol	[4] [5]
Appearance	Solid (form may vary)	N/A
Melting Point	Not consistently reported; similar compounds like 1-chloroisoquinoline melt at 31-36 °C. [6]	N/A
SMILES	CC1=CC2=CC=CC=C2C(=N1)Cl	[4]
InChIKey	RWAHYDUCMPRQOP-UHFFFAOYSA-N	[4]

Table 2: GHS Safety & Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation [4]
Serious Eye Damage/Irritation	GHS07	Warning	H319: Causes serious eye irritation [4]
Specific Target Organ Toxicity	GHS07	Warning	H335: May cause respiratory irritation [4]

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

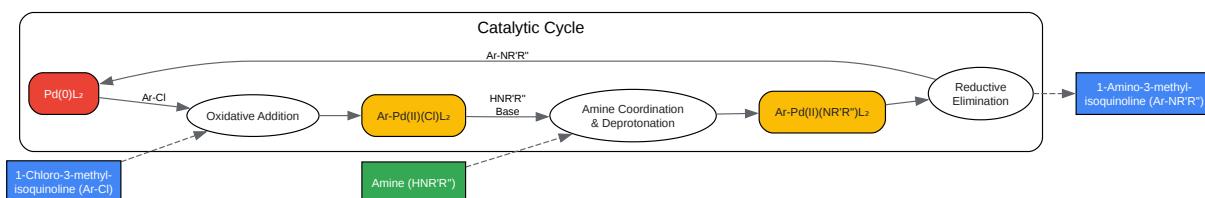
[\[7\]](#) Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.


The Heart of Reactivity: Mechanistic Insights

The synthetic utility of **1-chloro-3-methylisoquinoline** is dominated by the reactivity of the C1-Cl bond. This bond is not a simple aryl chloride; its position adjacent to the ring nitrogen atom significantly influences its behavior. The electron-withdrawing nature of the nitrogen atom polarizes the C1-C bond and stabilizes anionic intermediates, making the C1 position highly susceptible to two major classes of transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

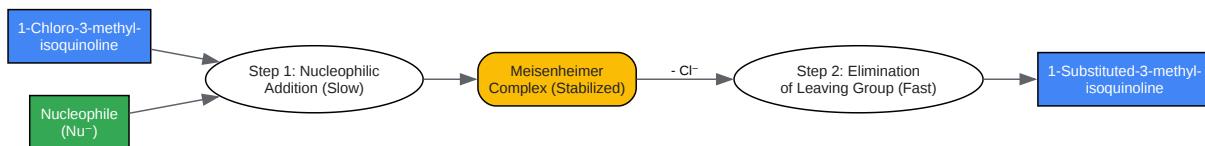
These reactions are the cornerstone of modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate selection of catalysts and ligands can achieve high efficiency.[8]


The Suzuki-Miyaura reaction is a powerful method for coupling **1-chloro-3-methylisoquinoline** with boronic acids or their esters.[9][10][11] This enables the synthesis of 1-aryl- or 1-vinyl-3-methylisoquinolines, which are key scaffolds in many biologically active molecules. The reaction proceeds via a well-established catalytic cycle.[12]

[Click to download full resolution via product page](#)

Figure 1: Simplified catalytic cycle for Suzuki-Miyaura coupling.

For the synthesis of pharmaceutically relevant amino-isoquinolines, the Buchwald-Hartwig amination is the reaction of choice.[13][14] It allows for the coupling of **1-chloro-3-methylisoquinoline** with a vast array of primary and secondary amines.[15][16] The mechanism shares similarities with the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[17]



[Click to download full resolution via product page](#)

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, SNAr offers a metal-free alternative for functionalizing the C1 position.[18][19] The reaction proceeds through a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom of the isoquinoline ring is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), which facilitates the displacement of the chloride leaving group.[20]

[Click to download full resolution via product page](#)

Figure 3: General workflow for the S_NAr mechanism.

Experimental Protocols: From Theory to Practice

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates to achieve maximum yield and purity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

- Principle: Palladium-catalyzed C-C bond formation between **1-chloro-3-methylisoquinoline** and an organoboron reagent.[9][10]
- Reagents & Equipment:
 - **1-chloro-3-methylisoquinoline** (1.0 equiv)
 - Aryl- or vinylboronic acid (1.2-1.5 equiv)
 - Palladium precatalyst (e.g., $Pd(OAc)_2$, $Pd_2(dba)_3$; 1-5 mol%)
 - Phosphine ligand (e.g., SPhos, XPhos, $P(t-Bu)_3$; 1.2-2.4 equiv relative to Pd)
 - Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3 ; 2.0-3.0 equiv)
 - Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
 - Oven-dried reaction flask, magnetic stirrer, condenser, inert atmosphere (N_2 or Ar)
- Detailed Procedure:
 - To an oven-dried reaction flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
 - Add **1-chloro-3-methylisoquinoline** and the boronic acid.
 - Add the anhydrous solvent(s) to achieve a concentration of 0.1-0.5 M.

- Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
- Upon completion, cool the reaction to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by flash column chromatography on silica gel.

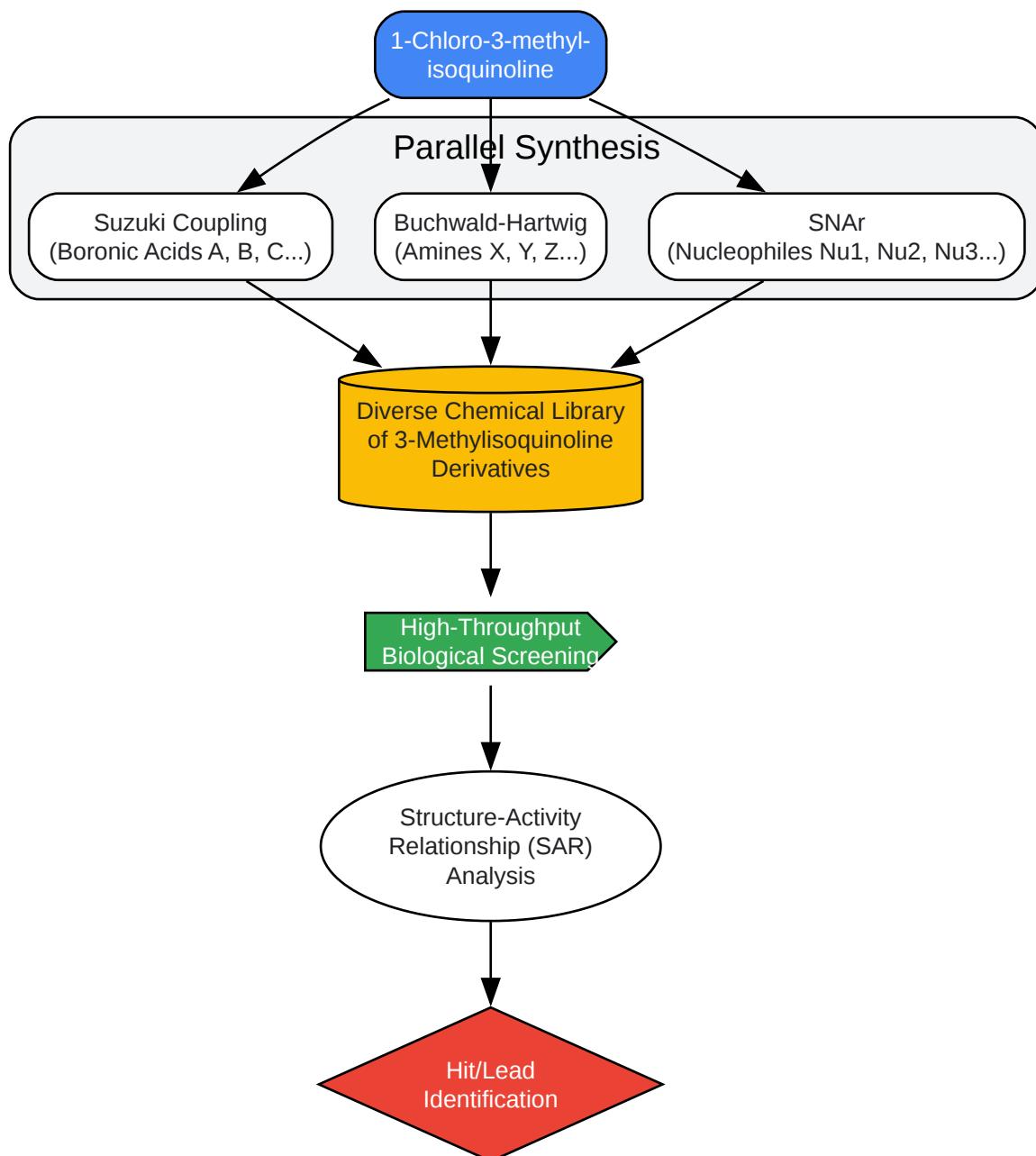
Protocol 2: General Procedure for Buchwald-Hartwig Amination

- Principle: Palladium-catalyzed C-N bond formation between **1-chloro-3-methylisoquinoline** and a primary or secondary amine.[13][14]
- Reagents & Equipment:
 - **1-chloro-3-methylisoquinoline** (1.0 equiv)
 - Amine (1.1-1.5 equiv)
 - Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$; 1-5 mol%)
 - Phosphine ligand (e.g., Xantphos, a biarylphosphine ligand; 1.2-2.4 equiv relative to Pd)
 - Base (e.g., NaOt-Bu , K_2CO_3 , Cs_2CO_3 ; 1.4-2.0 equiv)
 - Anhydrous solvent (e.g., toluene, 1,4-dioxane)
 - Oven-dried reaction tube/flask, magnetic stirrer, inert atmosphere (N_2 or Ar)
- Detailed Procedure:

- In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.[13]
- Add **1-chloro-3-methylisoquinoline** and the amine.
- Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
- Seal the vessel and heat to the desired temperature (typically 90-130 °C) with vigorous stirring.[8]
- Monitor the reaction progress by TLC or LC-MS (typically 4-36 hours).
- Once complete, cool the mixture to room temperature.
- Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

- Purification: The crude product is typically purified by flash column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)


- Principle: Metal-free displacement of the C1-chloride by a suitable nucleophile, often facilitated by heat or microwave irradiation.[21][22]
- Reagents & Equipment:
 - **1-chloro-3-methylisoquinoline** (1.0 equiv)
 - Nucleophile (e.g., amine, sodium alkoxide, sodium thiolate; 1.5-3.0 equiv)
 - Solvent (e.g., DMF, DMSO, NMP, or the nucleophile itself if liquid)
 - Optional: Base (e.g., K₂CO₃, Et₃N, if the nucleophile is used as its salt)

- Reaction flask or microwave vial, magnetic stirrer, heating source
- Detailed Procedure:
 - Combine **1-chloro-3-methylisoquinoline** and the nucleophile in the chosen solvent in a reaction vessel.
 - If required, add the base.
 - Heat the reaction mixture (typically 100-180 °C) or subject it to microwave irradiation until the starting material is consumed (as monitored by TLC or LC-MS).
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by adding water or an appropriate aqueous solution.
 - Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
 - Wash the combined organic layers with water and brine, dry, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by flash column chromatography or recrystallization.

Strategic Value in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.^{[1][2]} Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions.^{[3][23][24]}

1-Chloro-3-methylisoquinoline serves as an ideal starting point for building libraries of novel compounds for high-throughput screening. By varying the coupling partner in Suzuki or Buchwald-Hartwig reactions, or the nucleophile in SNAr reactions, chemists can systematically probe the structure-activity relationship (SAR) around the isoquinoline core.^[9] The methyl group at C3 provides a fixed structural element while modifications at C1 can be explored to optimize potency, selectivity, and pharmacokinetic properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. 1-Chloro-3-methylisoquinoline | C10H8CIN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsric [chemsrc.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. name-reaction.com [name-reaction.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. gacariyalur.ac.in [gacariyalur.ac.in]
- 19. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 20. researchgate.net [researchgate.net]
- 21. Heterocyclic Chemistry: Synthesis of 1-chloro-3-aminopyrazolylisoquinoline [hetchem.blogspot.com]
- 22. benchchem.com [benchchem.com]
- 23. [Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity of dialkylaminoalkyl amides of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline and of 3-carboxy-2,4-dimethyl-1,2-dihydro-1-oxoisouinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [using 1-chloro-3-methylisoquinoline as a chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583944#using-1-chloro-3-methylisoquinoline-as-a-chemical-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com